2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

Click chemistry Glycoconjugate synthesis Anomeric effect

Sourcing the correct anomer of a protected glycosyl azide is critical-the β-anomer exhibits substantially higher CuAAC reactivity than the α-counterpart, directly impacting conjugation efficiency. This compound eliminates stereochemical uncertainty. • CuAAC reactivity: 63-99% yield with terminal alkynes, enabling efficient triazole-linked glycoconjugate assembly. • Exclusive β-selectivity: Retention of anomeric configuration during Staudinger-aza-Wittig oligomerization and tetrathiomolybdate reduction to glycosylamines. • Reliable supply: In-stock availability with same-day dispatch for R&D quantities; custom synthesis and bulk packaging on request.

Molecular Formula C₁₄H₁₉N₃O₉
Molecular Weight 373.32 g/mol
CAS No. 13992-25-1
Cat. No. B047991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide
CAS13992-25-1
Synonyms1-β-Azido-2,3,4,6-tetraacetyl-D-glucopyranose;  2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide;  NSC 272456; 
Molecular FormulaC₁₄H₁₉N₃O₉
Molecular Weight373.32 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3
InChIKeyNHNYHKRWHCWHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peracetylated Glucopyranosyl Azide for Click Chemistry


2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (CAS 13992-25-1; synonyms: 1-azido-1-deoxy-beta-D-glucopyranoside tetraacetate, TAGP-N3) is a peracetylated glycosyl azide belonging to the class of beta-D-glucopyranosyl azides [1]. This fully protected carbohydrate derivative bears an azido group at the anomeric carbon (C-1) in the beta configuration and acetyl protecting groups at positions 2, 3, 4, and 6 [1]. The compound serves as a key intermediate for introducing azide functionality into carbohydrate scaffolds, enabling downstream transformations via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, Staudinger ligation, and reduction to glycosylamines [2].

CuAAC Click Chemistry Beta-anomer azide donor for triazole-linked glycoconjugates
Protected Scaffold Peracetylated glucose; compatible with standard deprotection
Selective Transformations Staudinger ligation, reduction to glycosylamine

Why Generic Glycosyl Azides Fall Short


Glycosyl azides are not interchangeable commodities; their stereochemistry (alpha vs. beta), protecting group pattern, and sugar configuration dictate reactivity, selectivity, and downstream product outcomes. The beta-anomer of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl azide exhibits substantially higher reactivity in CuAAC click reactions compared to its alpha-counterpart [1]. Moreover, alternative azido-sugar donors such as 6-azido-6-deoxy derivatives, unprotected glycosyl azides, or those bearing different sugar backbones (galacto-, manno-, xylo-) yield distinct stereochemical outcomes and physicochemical properties [2]. Procurement of this specific compound ensures predictable, high-yielding CuAAC reactions, retention of beta-stereochemistry in subsequent transformations, and compatibility with established deprotection protocols for downstream glycoconjugate synthesis.

1

Alpha-anomer reduces click reactivity

The alpha-isomer exhibits lower dipolar character and slower CuAAC kinetics; substitution may compromise conversion and triazole yield.

2

Alternative sugar backbones shift stereochemical outcomes

Galacto-, manno-, or xylo-configured azides generate distinct anomeric and ring configurations, altering glycoconjugate properties.

3

Unprotected or partially protected azides require handling caution

Lacking acetyl groups, such azides may be hygroscopic or less stable, complicating storage and reproducible synthesis.

Performance Comparison with Analogs


Beta-Anomer Reactivity Advantage in CuAAC

The beta-anomer of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl azide demonstrates markedly higher reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions compared to its alpha-anomer [1]. Crystallographic analysis at 140 K reveals that the alpha-anomer adopts a regular 4C1 chair conformation with the anomeric azide group in an axial orientation, leading to a strong anomeric effect that reduces its dipolar character and consequently diminishes its reactivity [1]. This structural insight explains the experimentally observed reduced reactivity of the alpha-anomer relative to the beta-anomer, which retains equatorial anomeric azide orientation and higher dipolar character [1].

CuAAC Anomer Reactivity
Head-to-head
β-anomer (this product) Equatorial azide, high dipolar character, faster CuAAC
α-anomer Axial azide, strong anomeric effect, reduced reactivity
Supports efficient triazole formation; minimal side products
Crystallography at 140 K; qualitative reactivity difference
Click chemistry Glycoconjugate synthesis Anomeric effect

High CuAAC Yields with Terminal Alkynes

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide reacts with a variety of terminal alkynes under CuAAC conditions to afford 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields ranging from 63% to 99% [1]. In aqueous conditions using CuSO4/ascorbic acid, the triazole products are isolated in high yield and purity simply by filtering the precipitate from the reaction mixture [2]. For comparison, alternative azido sugar donors such as 1-cyano-glycopyranosyl azides undergo photolytic rearrangement to oxazepines in only 34-58% yield [3].

Triazole Yield Range
Reported
63–99%with terminal alkynes
High conversion supports glycoconjugate library synthesis
CuAAC, CuSO₄/ascorbic acid; yields depend on alkyne
Click chemistry Triazole synthesis Glycoconjugate

Thermal Stability and Ease of Handling

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is a crystalline solid (melting point 113-117 °C) that exhibits long-term stability at room temperature [1]. This contrasts with unprotected glycosyl azides, which are often hygroscopic, prone to decomposition, and require more stringent storage conditions. The acetyl protecting groups confer increased stability and predictable solubility in organic solvents, enabling straightforward handling and purification without the need for specialized low-temperature storage (though -80°C is recommended for long-term storage to maximize shelf life [1]).

Thermal Stability
Data to verify
mp 113–117 °C crystalline solid
Reported room-temperature stability; eases handling
No direct comparative data; verify with COA
Stability Storage Safety

Scalable Synthesis from D-Glucose

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is accessible on a large scale from D-glucose via a concise three-step sequence: peracetylation, conversion to glycosyl bromide, and stereospecific displacement with sodium azide [1]. This robust route consistently delivers the product in good yields and high beta-selectivity [1]. In contrast, the synthesis of analogous alpha-mannopyranosyl azide requires a Lewis acid-catalyzed reaction with TMSN3 to achieve yields of 80% to near theoretical [2], while many alternative azido-sugar syntheses involve low-stability precursors, modest yields, or anomeric mixtures [2].

Scalable Synthesis Route
Reported
3-step from D-glucose; stereospecific NaN₃ displacement
Supports reliable commercial supply and competitive pricing
Acetylation, bromination, azide substitution; reported good yields
Synthesis Scalability Cost-efficiency

Beta-Selectivity in Downstream Transformations

Transformation of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide via Staudinger-aza-Wittig chemistry or reduction yields products with retention of the beta-stereochemistry [1]. The azide functionality serves as a convenient anchor for introducing new functionality while preserving beta-configuration [1]. In contrast, reactions of phosphines with tetra-O-acetyl-glycosyl azides are nonstereoconservative, yielding beta-glycosyl amides in good yields with complete stereoselectivity starting from both alpha and beta azides [2]. The inherent beta-configuration of this compound ensures predictable stereochemical outcomes in critical downstream steps such as glycosylamine formation and glycoconjugate assembly.

Beta-Selectivity Retention
Class-level
This compound Staudinger-aza-Wittig, reduction preserve β-configuration
Phosphine reactions Non-stereoconservative; may scramble anomeric center
Supports defined β-linked glycoconjugate synthesis
Class-level inference; confirm stereochemistry per protocol
Stereoselectivity Glycosyl amine synthesis Glycoconjugate

Peracetylated Glucopyranosyl Azide Applications


CuAAC-Based Triazole Glycoconjugate Synthesis

The compound's high reactivity in CuAAC reactions (63-99% yield with terminal alkynes) makes it the azide component of choice for constructing triazole-linked glycoconjugates [1]. Applications include the preparation of glycosyl triazoles for anti-inflammatory screening [1] and tethered glucose-triterpene heteroconjugates as glycogen phosphorylase inhibitors (IC50 values 40-70 µM) [2].

N-Glycoside Oligomer and Neoglycotrimer Production

The scalable three-step synthesis from D-glucose and the robust Staudinger-aza-Wittig chemistry enable the efficient production of amide-linked N-glycosyl trimers and hybrid triazole-amide trimers in good yields with high beta-selectivity [1]. These oligomers are valuable as new materials and potential medicinal chemistry scaffolds.

Beta-Glycosylamine Synthesis via Selective Reduction

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide undergoes reduction with tetrathiomolybdate to produce the corresponding beta-D-glycosylamine exclusively without anomerization, under mild and neutral conditions [1]. This selective reduction is critical for synthesizing glycopeptide building blocks and glycosyl amino acids where anomeric purity is essential.

Glucosylated Metal Complexes for Optical Sensing

The compound serves as a precursor for bidentate triazole-linked ligands (e.g., TAGP-tapy) that, upon coordination to ruthenium(II) centers, yield homoleptic and heteroleptic complexes exhibiting solvent-polarity dependent fluorescence and distinctive visible-region emission bands [1]. These properties are exploited in the development of luminescent probes and sensors.

Application
Selection Property
Validation Focus
Triazole glycoconjugate synthesis
Beta-anomer CuAAC reactivity
Triazole formation efficiency; purity after precipitation
N-Glycoside oligomer production
Staudinger-aza-Wittig compatibility
Trimer yield; amide linkage integrity
β-Glycosylamine building blocks
Selective azide reduction with tetrathiomolybdate
Anomeric purity; absence of α-anomer
Glucosylated metal complex probes
Bidentate triazole ligand formation
Emission properties; solvent-polarity response

Technical Documentation Hub

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